molecular formula C7H5BrN2OS B8810497 6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one CAS No. 70825-45-5

6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B8810497
CAS No.: 70825-45-5
M. Wt: 245.10 g/mol
InChI Key: PIHXLKQYDUVAKL-UHFFFAOYSA-N
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Description

6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one: is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides. The reaction proceeds through the formation of S-alkylated derivatives, which upon treatment at different temperatures, undergo intramolecular cyclization to form the desired thiazolopyrimidine structure .

Industrial Production Methods: Industrial production of this compound can be achieved through optimized reaction conditions that ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

Biology and Medicine: 6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one has shown promising antibacterial and antitubercular activities. It has been studied for its potential use in developing new antimicrobial agents to combat resistant bacterial strains .

Industry: The compound’s unique properties make it suitable for use in the development of new materials with specific chemical and physical characteristics. It can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets in bacterial cells. The compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. Additionally, it may interfere with nucleic acid synthesis, further contributing to its antibacterial activity .

Comparison with Similar Compounds

  • 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-bromo-7-chloro-
  • 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-bromo-7-ethyl-
  • 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-bromo-7-phenyl-

Comparison: While these compounds share a similar core structure, the presence of different substituents at the 7-position significantly influences their biological activities and chemical properties. For instance, the 6-bromo-7-methyl derivative exhibits enhanced antibacterial activity compared to its chloro and ethyl counterparts .

Properties

CAS No.

70825-45-5

Molecular Formula

C7H5BrN2OS

Molecular Weight

245.10 g/mol

IUPAC Name

6-bromo-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C7H5BrN2OS/c1-4-5(8)6(11)10-2-3-12-7(10)9-4/h2-3H,1H3

InChI Key

PIHXLKQYDUVAKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-methyl-5H-thiazolo[3,2-a]pyrimidine-5-one, m.p. 127°-129° C., (4 g), prepared according to Example 1 using ethyl acetoacetate, dissolved in benzene (100 ml) was reacted with N-bromo-succinimide (4.7 g) under stirring at room temperature for 1 hour. The precipitate was dissolved by adding chloroform and the solution was washed with water: evaporation in vacuo to dryness and crystallization of the residue from methanol gave 6-bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidine-5-one, m.p. 233°-234° C. (5.1 g), which was reacted with 3-pyridine-carboxaldehyde (3.4 g) in methanol (190 ml) in the presence of sodium methoxide (2.2 g) under stirring at the reflux temperature for 2 hours. After cooling the precipitate was filtered and washed with water until neutral: crystallization from CH2Cl2 -methanol gave 5.18 g of 6-bromo-7-trans-[2-(3-pyridyl)-ethenyl]-5H-thiazolo[3,2-a]pyrimidine-5-one, m.p. 208°-209° C., NMR (CDCl3) δppm: 6.99 (d) (1H, C-2 proton), 7.33 (dd) (1H, C-5 pyridyl proton), 7.59 (d) (1H, β-ethenyl proton), 7.95 (d) (1H, α-ethenyl proton), 7.96 (d) (1H, C-3 proton), 7.98 (m) (1H, C-4 pyridyl proton), 8.58 (bd) (1H, C-6 pyridyl proton), 8.82 (bs) (1H, C-2 pyridyl proton); JHαHβ =16 Hz.
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